molecular formula C9H7BrO3 B1322973 Methyl 4-bromo-3-formylbenzoate CAS No. 858124-35-3

Methyl 4-bromo-3-formylbenzoate

Cat. No.: B1322973
CAS No.: 858124-35-3
M. Wt: 243.05 g/mol
InChI Key: ZXGBVIJNXQHZNP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-formylbenzoate is an organic compound with the molecular formula C9H7BrO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a formyl group at the 3-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-formylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction at the 4-position of the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 4-bromo-3-hydroxymethylbenzoate.

    Oxidation: Methyl 4-bromo-3-carboxybenzoate.

Scientific Research Applications

Methyl 4-bromo-3-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-formylbenzoate depends on its chemical reactivity. The formyl group can participate in various nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-formylbenzoate is unique due to the presence of both the bromine and formyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in research and industrial applications .

Properties

IUPAC Name

methyl 4-bromo-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGBVIJNXQHZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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